6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride
Overview
Description
“6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride” is a compound that can be used to generate chemiluminescence in reactions with superoxide O2- or singlet oxygen . It is also useful for researching leucocyte function .
Molecular Structure Analysis
The empirical formula of this compound is C14H13N3O2 · HCl . The molecular weight is 291.73 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
This compound is known to generate chemiluminescence in reactions with superoxide O2- or singlet oxygen . It has been used to assess superoxide formation in a variety of conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .Physical And Chemical Properties Analysis
This compound is a powder that is soluble in DMSO and water . It is suitable for chemiluminescence . The luminescence test shows Emmax465 nm in 0.1 M Tris pH 8.5 after the addition of H2O2 .Scientific Research Applications
Chemiluminescence Efficiency
- Conformational Influence on Chemiluminescence : The chemiluminescence efficiency of 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride is significantly influenced by the conformation between the pyrazine and 4-methoxyphenyl rings. Changes in the dihedral angle between these rings can enhance or decrease the chemiluminescence efficiency, attributed to the effect on the fluorescence efficiency of the emitter (Teranishi, 2001).
Spectroscopic Properties
- Structures and Spectroscopic Properties : The compound's spectroscopic properties, including UV/vis absorption spectroscopy and NMR, are influenced by its structural characteristics, like the planarity of the imidazopyrazinone π-system and its zwitter-ionic resonance structure, leading to its unique aromaticity (Nakai et al., 2003).
Electrochemiluminescence Behavior
- Electrochemiluminescence at ITO Electrodes : The electrochemiluminescence (ECL) behavior of this compound at indium-tin-oxide (ITO) electrodes shows a linear response with its concentration, suggesting potential applications in ECL-based detection methods (Chen et al., 2006).
Superoxide Anion Probing
- Superoxide Anion Detection : Novel chemiluminescent probes involving this compound show high specificity and intensity in detecting superoxide anions, indicating its utility in biological and chemical sensing applications (Teranishi & Nishiguchi, 2004).
Metal-Ion Sensing
- Lewis Acidity Sensing : The compound can act as a colorimetric and fluorometric sensor for the Lewis acidity of metal ions in aprotic solutions, demonstrating its potential in metal-ion detection and analysis (Hirano et al., 2010).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Derivatives of the compound show potential as corrosion inhibitors for mild steel in acidic solutions, providing insights into its applications in materials science and engineering (Yadav et al., 2016).
Hypoxanthine Detection
- Hypoxanthine Biosensing : An electrochemiluminescent enzyme biosensor using this compound has been developed for the detection of hypoxanthine, indicating its utility in biochemical assays and diagnostics (Chen et al., 2009).
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-8,18H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZACTZQSGYANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585003 | |
Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride | |
CAS RN |
128322-44-1 | |
Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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